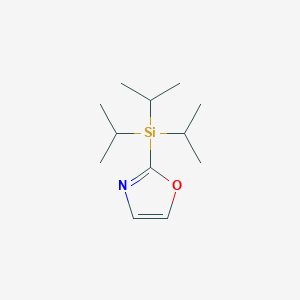

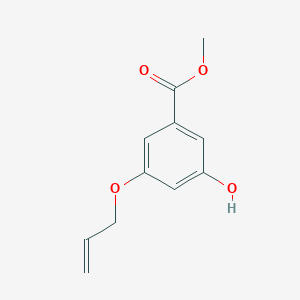

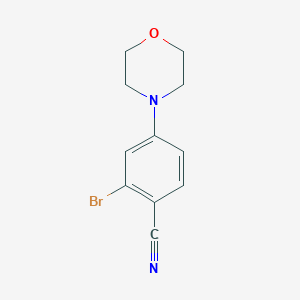

![molecular formula C12H9F3N2 B1398074 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine CAS No. 600133-35-5](/img/structure/B1398074.png)

6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis and application of trifluoromethylpyridines, such as “6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine”, have been extensively studied in the agrochemical and pharmaceutical industries . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis

The molecular structure of “6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine” is characterized by the presence of a pyridine moiety and a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The chemical reactions involving “6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The development of fluorinated organic chemicals, including “6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine”, is becoming an increasingly important research topic .Applications De Recherche Scientifique

Anticancer Activity

6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine and its derivatives have been studied for their potential anticancer activity. A study synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which exhibited promising bioactivity against several cancer cell lines, including lung, breast, prostate, and cervical cancer at micro molar concentration (Chavva et al., 2013). Additionally, novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives derived from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine showed cytotoxic activity against human cancer cell lines (Kurumurthy et al., 2014).

Fluorescence and Metal Ion Affinity

The derivatives of 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine have been used to study fluorescence properties and metal ion affinities. In one study, soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine were prepared, displaying enhanced solubility and interesting fluorescence properties upon coordination with metal ions such as Zn(2+) and Cu(2+) (Liang et al., 2009).

Synthesis of Novel Compounds

6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine has been used as a precursor in the synthesis of various novel compounds. For example, it was used in the preparation of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, which could have potential applications in various fields (Bradiaková et al., 2009).

Antibacterial and Antifungal Activity

Some studies have focused on the antibacterial and antifungal potential of compounds derived from 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine. A series of novel pyrido[2,3-d]pyrimidine derivatives were synthesized starting from 2-amino-3-cyano-4-trifluoromethyl-6-phenyl pyridine, showing promising antibacterial and antifungal activities (Veeraswamy et al., 2018).

Coordination Chemistry and Redox Properties

The compound and its derivatives have been utilized in the study of coordination chemistry and redox properties. For instance, in the synthesis and characterisation of copper(I) complexes containing novel bidentate iminopyridine ligands, the compound showed interesting redox behavior and coordination properties (Dehghanpour et al., 2007).

Propriétés

IUPAC Name |

6-[4-(trifluoromethyl)phenyl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(16)7-17-11/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFHRVLAAKDFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

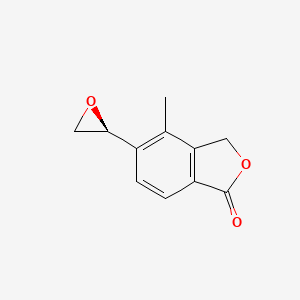

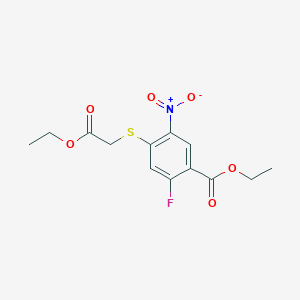

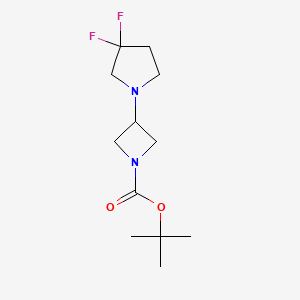

![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)

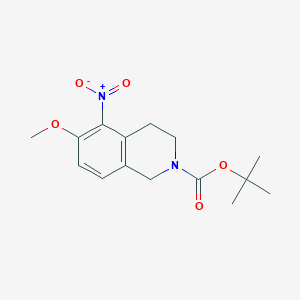

![tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1398013.png)